Decamethonium bromide

Overview

Description

Decamethonium bromide is a depolarizing muscle relaxant and neuromuscular blocking agent. It is used in anesthesia to induce paralysis. The compound is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor .

Mechanism of Action

Target of Action

Decamethonium bromide primarily targets the nicotinic acetylcholine receptors in the motor endplate . These receptors play a crucial role in muscle contraction, as they are responsible for transmitting signals from nerves to muscles.

Mode of Action

This compound acts as a partial agonist of the nicotinic acetylcholine receptors . It binds to these receptors, causing a process known as depolarization . This is due to its similarity to acetylcholine, a neurotransmitter that normally binds to these receptors to trigger muscle contraction .

Biochemical Pathways

The binding of this compound to the nicotinic acetylcholine receptors prevents the effects of acetylcholine . This action blocks the normal release of acetylcholine from the presynaptic terminal, thereby preventing the neural stimulus from affecting the muscle .

Pharmacokinetics

This compound is a short-acting depolarizing muscle relaxant

Result of Action

The result of this compound’s action is muscle paralysis . This causes the muscle to remain in a relaxed state, unable to contract .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Therefore, its administration to a conscious patient is strongly advised against, except in necessary emergency situations .

Biochemical Analysis

Biochemical Properties

Decamethonium bromide acts as an agonist of nicotinic acetylcholine receptors in the motor endplate and causes depolarization . This class of drugs has its effect at the neuromuscular junction by preventing the effects of acetylcholine . Normally, when a nerve stimulus acts to contract a muscle, it releases acetylcholine. The binding of this acetylcholine to receptors causes the muscle to contract .

Cellular Effects

In the motor endplate, this compound causes depolarization, preventing further effects to the normal release of acetylcholine from the presynaptic terminal, and therefore preventing the neural stimulus from affecting the muscle . In the process of binding, this compound activates (depolarizes) the motor endplate - but since the this compound itself is not degraded, the membrane remains depolarized and unresponsive to normal acetylcholine release .

Molecular Mechanism

This compound binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors . Since it is not degraded in the neuromuscular junction, the depolarized membrane remains depolarized and unresponsive to any other impulse, causing muscle paralysis .

Preparation Methods

Decamethonium bromide can be synthesized through the reaction of decamethylene dibromide with trimethylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

Decamethonium bromide primarily undergoes substitution reactions due to the presence of bromide ions. Common reagents used in these reactions include nucleophiles such as hydroxide ions or amines. The major products formed from these reactions are typically quaternary ammonium compounds .

Scientific Research Applications

Decamethonium bromide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors.

Medicine: It is used in anesthesia to induce muscle paralysis during surgical procedures.

Industry: It is used in the production of other chemical compounds and as a research chemical

Comparison with Similar Compounds

Decamethonium bromide is similar to other neuromuscular blocking agents such as suxamethonium and hexamethonium. it is unique in its specific action as a partial agonist of the nicotinic acetylcholine receptor. Unlike suxamethonium, which has a rapid onset and short duration of action, this compound has a longer duration of action .

Similar Compounds

- Suxamethonium

- Hexamethonium

Properties

CAS No. |

541-22-0 |

|---|---|

Molecular Formula |

C16H38BrN2+ |

Molecular Weight |

338.39 g/mol |

IUPAC Name |

trimethyl-[10-(trimethylazaniumyl)decyl]azanium;bromide |

InChI |

InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

UWAHZUFNAYDOTG-UHFFFAOYSA-M |

SMILES |

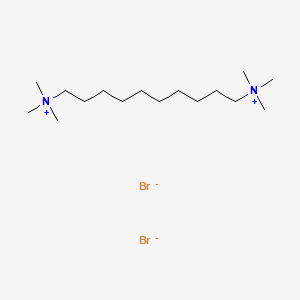

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |

Canonical SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-] |

Appearance |

Solid powder |

melting_point |

514 to 518 °F (NTP, 1992) |

Key on ui other cas no. |

541-22-0 |

physical_description |

Crystals derived from methanol and acetone. (NTP, 1992) |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

156-74-1 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.